6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol . It is a derivative of tetrahydronaphthalene, featuring a methyl group at the 6th position and an amine group at the 1st position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
It can also react with Lewis acids like aluminum chloride to undergo alkylation .
Molecular Mechanism
It’s known to undergo various chemical reactions, but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of 6-methyl-1-naphthylamine. The reaction is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure complete hydrogenation of the naphthalene ring while preserving the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.
Substitution: Reagents like alkyl halides (R-X) and acyl chlorides (R-COCl) are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The specific mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is not well-documented. like other amines, it is likely to interact with biological targets through hydrogen bonding and electrostatic interactions. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydronaphthalene derivatives and can lead to different physical and chemical properties.
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYMOWKHMXUHRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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